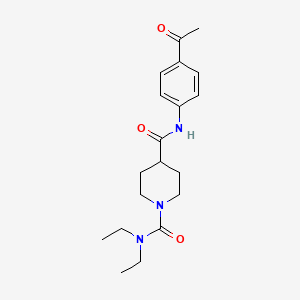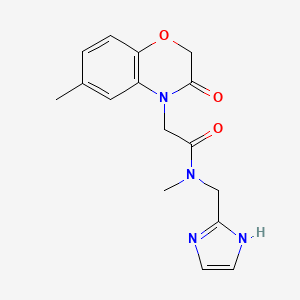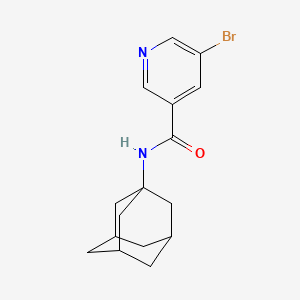![molecular formula C15H15N3O2S B5420477 N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5420477.png)
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[(4-methylphenyl)thio]acetyl}oxy)-4-pyridinecarboximidamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates.
Mécanisme D'action
MPTP is metabolized in the brain to form MPP+, which is a potent inhibitor of mitochondrial complex I. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which can damage neurons. MPP+ is taken up by dopamine neurons via the dopamine transporter and causes selective degeneration of these neurons, leading to the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates. These symptoms include tremors, rigidity, and bradykinesia. MPTP has also been shown to cause selective degeneration of dopamine neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. MPTP also causes an increase in reactive oxygen species and oxidative stress, which can damage neurons.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. It induces Parkinson's disease-like symptoms in humans and non-human primates and causes selective degeneration of dopamine neurons. However, MPTP has some limitations. It is a potent toxin and can be dangerous if not handled properly. It also has a short half-life and must be administered continuously to maintain its effects.
Orientations Futures
There are several future directions for research on MPTP. One area of research is the development of new compounds that can selectively target dopamine neurons without causing toxicity. Another area of research is the use of MPTP in combination with other compounds to study the pathogenesis of Parkinson's disease. Finally, MPTP can be used to study the effects of oxidative stress on neurons and the development of new therapies for neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of MPTP involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride to form 4-pyridinecarbonyl chloride. This is then reacted with N-tert-butoxycarbonyl-4-aminopyridine to form N-tert-butoxycarbonyl-4-pyridinecarboxamide. The amide is then deprotected using trifluoroacetic acid to form 4-pyridinecarboximidamide. The final step involves the reaction of 4-pyridinecarboximidamide with 4-methylphenylthioacetic anhydride to form MPTP.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. MPTP is a potent inhibitor of mitochondrial complex I, which leads to the production of reactive oxygen species and oxidative stress. This oxidative stress is thought to play a role in the pathogenesis of Parkinson's disease. MPTP has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates, making it a valuable tool for studying the disease.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-2-4-13(5-3-11)21-10-14(19)20-18-15(16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSNZXGVDBEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5420398.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5420408.png)
![isopropyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420409.png)

![5-(2-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5420426.png)
![1-(2-methoxy-1-methylethyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5420428.png)
![5-allyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420445.png)

![ethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5420469.png)

![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5420491.png)
![1-ethyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5420502.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(6-methoxy-1H-indazol-3-yl)methyl]-N-methylethanamine](/img/structure/B5420506.png)